molecular formula C21H17NO2 B5100601 N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide

N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide

Cat. No.: B5100601
M. Wt: 315.4 g/mol
InChI Key: NYOPFDADDBFVLT-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide is an organic compound that features a dibenzofuran moiety linked to a phenylpropanamide group Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Properties

IUPAC Name

N-dibenzofuran-3-yl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-21(13-10-15-6-2-1-3-7-15)22-16-11-12-18-17-8-4-5-9-19(17)24-20(18)14-16/h1-9,11-12,14H,10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPFDADDBFVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), Friedel-Crafts reagents (e.g., aluminum chloride)

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Halogenated dibenzofuran derivatives

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-3-phenylpropanamide is unique due to its specific combination of the dibenzofuran core with a phenylpropanamide group, which imparts distinct chemical and biological properties. Its potential as a PTP1B inhibitor and its applications in various fields make it a compound of significant interest.

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